molecular formula C11H20N2O3 B1593429 (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate CAS No. 915226-43-6

(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate

Cat. No. B1593429
M. Wt: 228.29 g/mol
InChI Key: APFUDGDIIFSTSD-MRVPVSSYSA-N
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Description

“®-Benzyl 3-carbamoylpiperidine-1-carboxylate” is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C14H18N2O3 .


Molecular Structure Analysis

The molecular formula of “®-Benzyl 3-carbamoylpiperidine-1-carboxylate” is C14H18N2O3 . It has an average mass of 262.304 Da and a mono-isotopic mass of 262.131744 Da .


Physical And Chemical Properties Analysis

The molecular weight of “®-Benzyl 3-carbamoylpiperidine-1-carboxylate” is 262.3 g/mol .

Scientific Research Applications

Synthesis of Bioactive Compounds

In a study by Xie et al. (2019), a metal-free C3-alkoxycarbonylation process using carbazates was developed for the efficient preparation of quinoxaline-3-carbonyl compounds. This protocol is significant in the synthesis of bioactive natural products and synthetic drugs. The utilization of tert-butyl carbazate in this process demonstrates the versatility of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in organic synthesis (Xie et al., 2019).

Chiral Auxiliary in Peptide Synthesis

Studer et al. (1995) discussed the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary used in dipeptide synthesis. This compound is pivotal in the preparation of enantiomerically pure compounds, showcasing the importance of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in stereochemistry (Studer et al., 1995).

Preparation and Reactivity of Heterocycles

Padwa et al. (2003) described the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, using tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. The study highlights the application of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in the synthesis of complex heterocycles, which are significant in medicinal chemistry (Padwa et al., 2003).

Structural Characterization and Organometallic Chemistry

Bethley et al. (1997) investigated the structural characterization of dialkylaluminum carboxylates, which are models for carboxylate alumoxanes. This research provides insights into the application of (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate derivatives in understanding the structure and behavior of organometallic compounds (Bethley et al., 1997).

Synthesis of Protected Amines

Lebel and Leogane (2005) reported a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. The reaction conditions are compatible with a variety of substrates, indicating the role of tert-butyl carbamate derivatives in the synthesis of protected amino acids, which are crucial in peptide and protein chemistry (Lebel & Leogane, 2005).

Future Directions

Cannabinoid-based therapeutic strategies, which may involve compounds like “®-Benzyl 3-carbamoylpiperidine-1-carboxylate”, are being explored for their potential in treating neuropathic pain . These strategies are effective for treating neuropathic pain and produce no or minimal side effects .

properties

IUPAC Name

tert-butyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUDGDIIFSTSD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649940
Record name tert-Butyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate

CAS RN

915226-43-6
Record name tert-Butyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1-L 3-necked round-bottomed flask was charged with a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (10 g, 42.79 mmol, 1.00 equiv, 98%), TEA (5.2 g, 50.46 mmol, 1.18 equiv, 98%) in THF (100 mL). To this mixture was added isobutyl carbonochloridate (6.8 g, 49.00 mmol, 1.15 equiv, 98%) drop wise at 10° C. The resulting solution was stirred for 15 minutes at 10° C. in a water/ice bath. Then, to the mixture was added NH3.H2O (25%, 60 mL) and allowed to stir for 10 minutes at 10° C. Then, it was treated with water (40 mL) to afford off-white solids after filtration. The solid was dried in an oven under reduced pressure affording tert-butyl 3-carbamoylpiperidine-1-carboxylate as white solid (7 g, 72%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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